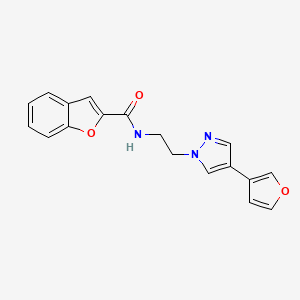

![molecular formula C15H23N7O B2649017 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897619-57-7](/img/structure/B2649017.png)

4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of amines and other organic compounds. For example, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions .Scientific Research Applications

Anticancer Research

The compound’s structural features suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth. Further investigations into its mechanism of action and potential clinical applications are ongoing .

Drug Design and Discovery

Given its unique pyrazolo-pyrimidine scaffold, this compound serves as a valuable building block for designing novel drugs. Medicinal chemists can modify its structure to create derivatives with improved pharmacological properties. For instance, it has been used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) like ofloxacin , rifampicin , clozapine , sildenafil , trifluoperazine , and zopiclone .

Anti-Inflammatory Potential

Preliminary studies indicate that this compound possesses anti-inflammatory properties. In animal models, it reduced acetic acid-induced writhing and attenuated paw licking in the second phase of the formalin test. Further investigations are needed to elucidate its specific anti-inflammatory mechanisms .

Aurora Kinase Inhibition

Researchers have identified its inhibitory effects on Aurora-A kinase , a key regulator of cell division. This finding suggests potential applications in cancer therapy, as Aurora kinases play critical roles in cell cycle progression and mitosis .

Synthetic Chemistry

The compound’s synthetic versatility allows for the creation of various derivatives. It has been employed in the preparation of other molecules, such as 1-(4-methoxyphenyl)-4-methylpiperazine , which is useful in drug synthesis .

Antileukemic Agent Synthesis

One of its key intermediates is N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide . This intermediate plays a crucial role in the synthesis of the antileukemic agent imatinib and its isomer with an alternative position of the amide group, 4-[(3-amino-4-methylphenyl)amino]methylphenyl-(4-methylpiperazin-1-yl)methanone .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N7O/c1-19-3-5-22(6-4-19)15-17-13-12(11-16-20(13)2)14(18-15)21-7-9-23-10-8-21/h11H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGSJQYYXQPTPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=NN3C)C(=N2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2648934.png)

![Tert-butyl N-[[1-[(2-chloropyrimidin-4-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate](/img/structure/B2648936.png)

![5-nitro-N-[4-(phenylamino)phenyl]pyrimidine-4,6-diamine](/img/structure/B2648937.png)

![8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648938.png)

![N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2648942.png)

![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide](/img/structure/B2648943.png)

![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/no-structure.png)

![1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2648948.png)

![1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2648952.png)

![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2648955.png)

![7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648957.png)